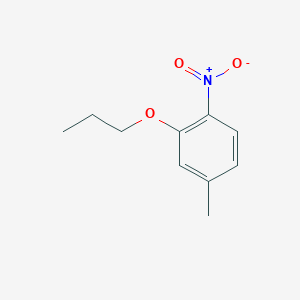
3-Propoxy-4-nitrotoluene
描述
3-Propoxy-4-nitrotoluene is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Scientific Research Applications
-
Synthesis of Derivatives
3-Propoxy-4-nitrotoluene serves as an important intermediate in the synthesis of various derivatives. Its nitro group can be reduced to an amine, facilitating the production of amine derivatives that are crucial in pharmaceuticals and agrochemicals. For instance, it can be transformed into 3-propoxy-4-aminotoluene, which may have applications in dye synthesis and as a precursor for other chemical compounds. -
Dye Production
The compound is utilized in the manufacture of azo dyes. The nitro group can undergo various reactions to form azo compounds, which are widely used as colorants in textiles, plastics, and food products. Azo dyes derived from nitrotoluenes are known for their vibrant colors and stability. -
Pharmaceutical Applications
Compounds like this compound are explored for their potential pharmacological activities. Studies have indicated that nitro-substituted aromatic compounds can exhibit antibacterial and antifungal properties, making them candidates for drug development.
Industrial Applications
-
Chemical Manufacturing
In industrial settings, this compound can be used as a solvent or reagent in chemical reactions. Its properties allow it to dissolve various organic compounds, making it useful in formulation processes. -
Agricultural Chemicals
The compound may also find applications in the development of agrochemicals. Its derivatives can act as herbicides or insecticides, contributing to crop protection strategies.
Case Study 1: Synthesis of Azo Dyes
A study conducted on the synthesis of azo dyes from this compound demonstrated its efficacy as a precursor. The process involved diazotization followed by coupling with phenolic compounds, resulting in high-yield azo dyes suitable for textile applications.
Case Study 2: Antimicrobial Activity
Research published in a peer-reviewed journal evaluated the antimicrobial properties of various nitro-substituted toluenes, including this compound. The findings indicated significant activity against Gram-positive bacteria, suggesting potential for development into antimicrobial agents.
Data Table: Comparison of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Synthesis of Derivatives | Intermediate for amine production | Essential for pharmaceutical synthesis |
| Dye Production | Precursor for azo dyes | High stability and vibrant colors |
| Pharmaceutical Research | Investigation into antibacterial properties | Potential new drug candidates |
| Chemical Manufacturing | Solvent/reagent in reactions | Versatile use in formulations |
| Agricultural Chemicals | Development of herbicides/insecticides | Enhanced crop protection |
常见问题
Basic Research Questions
Q. What are the reliable synthetic pathways for 3-propoxy-4-nitrotoluene, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nitration and alkoxy substitution. For example, nitration of 3-propoxy-toluene derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro-substituted product. Optimization requires monitoring reaction kinetics, adjusting stoichiometry, and using inert solvents like dichloromethane to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
- Key Parameters : Yield depends on temperature control during nitration and the steric effects of the propoxy group. Characterization via ¹H-NMR (δ 8.1–8.3 ppm for aromatic protons) and IR (NO₂ stretch ~1520 cm⁻¹) confirms structure .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Follow protocols for nitro-aromatic compounds:
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritancy (refer to analogous nitro-toluene safety data) .
- Storage : Keep in airtight containers under nitrogen, away from reducing agents or ignition sources. Store in cool (<25°C), dry conditions to prevent decomposition .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H-NMR : Identify aromatic protons (meta to nitro group) and propoxy chain signals (δ 1.0–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂).
- IR Spectroscopy : Confirm nitro (1520 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : Use EI-MS to verify molecular ion peaks (e.g., m/z 195 for [M]+) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. Cross-validate using:
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- X-ray Crystallography : Confirm molecular geometry if crystalline derivatives are obtainable.
- Computational Modeling : Compare experimental IR peaks with DFT-calculated vibrational spectra .
Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The nitro group deactivates the aromatic ring, directing electrophiles to the meta position relative to the propoxy group. Investigate using:
- Kinetic Studies : Monitor reaction rates under varying temperatures and catalysts (e.g., AlCl₃ for Friedel-Crafts).
- Isotopic Labeling : Use deuterated analogs to track substituent effects on regioselectivity .
Q. How can researchers assess the environmental persistence of this compound and its degradation products?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous/organic solvents and analyze via HPLC-MS for nitro-reduction products (e.g., amine derivatives).
- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to track biotransformation pathways. Quantify intermediates via GC-MS .
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
4-methyl-1-nitro-2-propoxybenzene |
InChI |
InChI=1S/C10H13NO3/c1-3-6-14-10-7-8(2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3 |
InChI 键 |
JNHCDSKTGVNFOG-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=CC(=C1)C)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













